molecular formula C21H17N5O3 B2438769 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380184-07-4

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2438769
CAS No.: 2380184-07-4
M. Wt: 387.399
InChI Key: YAZIIIHUMDRJQY-UHFFFAOYSA-N
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Description

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring, an azetidine ring, and a pyridazinone ring, making it a unique and multifaceted molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

    Pyridazinone Ring Formation: The final step involves the condensation of the benzoxazole and azetidine intermediates with a pyridazinone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridazinone rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole and pyridazinone rings are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1,3-Benzoxazol-2-yl)-3-piperidinyl]ethylamine dihydrochloride
  • N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

Uniqueness

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c27-20-6-5-17(14-7-9-22-10-8-14)23-26(20)15-12-25(13-15)21(28)11-18-16-3-1-2-4-19(16)29-24-18/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZIIIHUMDRJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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